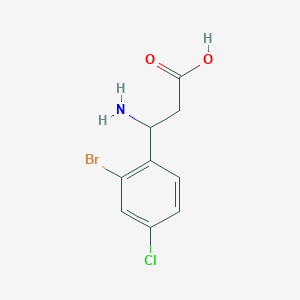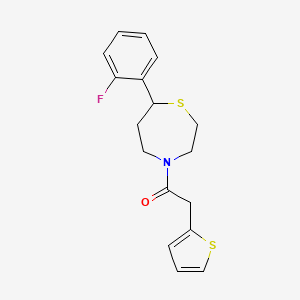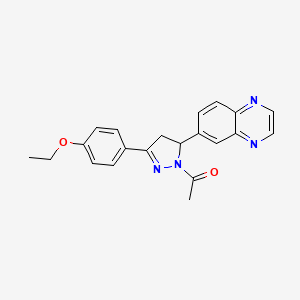
1-(3-(4-ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of this exact compound, there is related information on the synthesis of similar compounds. For instance, a series of new 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones was synthesized by reacting various 6H-indolo[2,3-b]quinoxalines with 4-substituted 2-bromophenylethan-1-ones in a DMSO–K2CO3 system .Scientific Research Applications
Multicomponent Condensations
Regio- and chemoselective multicomponent protocols have been developed for synthesizing complex heterocyclic compounds starting from 5-amino-3-phenylpyrazole, cyclic 1,3-dicarbonyl compounds, and aromatic aldehydes. These protocols allow for the formation of tricyclic condensation products with potential application in drug discovery and development (Chebanov et al., 2008).
Corrosion Inhibitors
Quinoxalin-6-yl derivatives, including compounds structurally related to the target molecule, have been studied as corrosion inhibitors for mild steel in hydrochloric acid. These studies indicate the potential of these compounds in industrial applications where corrosion resistance is crucial (Olasunkanmi et al., 2015).
Synthesis and Characterization
Research has focused on the synthesis and characterization of compounds containing quinoxaline and pyrazole moieties, exploring their potential as antimicrobial agents and for other biological activities. This includes investigating their synthesis methods, structural characterization, and applications in medicinal chemistry (Abdula et al., 2018).
Antimicrobial and Antitubercular Agents
Several derivatives have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis. This research suggests the therapeutic potential of these compounds in treating tuberculosis and possibly other bacterial infections (Maurya et al., 2013).
Catalytic Behavior
Studies have also explored the catalytic behavior of iron and cobalt complexes bearing quinoxaline moieties towards ethylene reactivity, indicating applications in polymer science and material synthesis (Sun et al., 2007).
Plant Growth Promoting Effects
Novel quinolinyl chalcones have been synthesized and their effects on the growth of select crops have been estimated, suggesting potential agricultural applications (Hassan et al., 2020).
Novel Synthesis Methods
Research into new synthesis methods for pyrazole derivatives containing the quinoline moiety demonstrates the ongoing interest in developing more efficient and novel approaches to creating these compounds for further study and application (Thirupathaiah et al., 2017).
properties
IUPAC Name |
1-[5-(4-ethoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-3-27-17-7-4-15(5-8-17)19-13-21(25(24-19)14(2)26)16-6-9-18-20(12-16)23-11-10-22-18/h4-12,21H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXFDXOGZUTPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2698597.png)
![3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2698601.png)
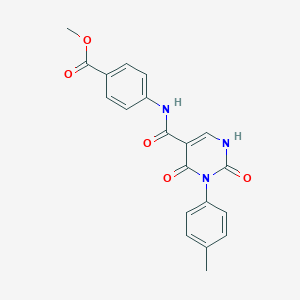
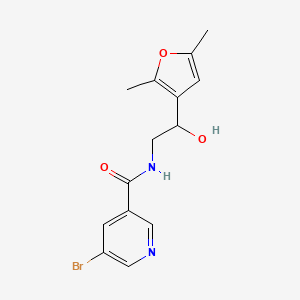
![Methyl 4-[7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2698606.png)
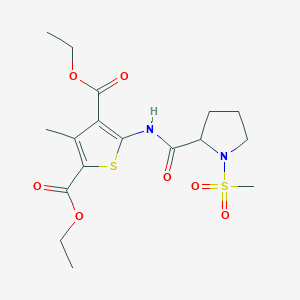
![3-(3,4-dimethoxyphenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2698610.png)
![N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2698611.png)
![2-(pyridin-4-ylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2698612.png)
![2-(3,4-dimethoxyphenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2698613.png)
![2-(4-Chlorophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2698614.png)

